molecular formula C19H23N7O2 B2960027 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380088-45-7

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2960027
CAS No.: 2380088-45-7
M. Wt: 381.44
InChI Key: GGSIJMKSWUQLBR-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound that features a pyrimidine core substituted with pyrazole and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include pyrazole derivatives, piperidine, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways. Its ability to interact with specific proteins makes it valuable for understanding biological processes at the molecular level.

Medicine

In medicinal chemistry, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of advanced materials with specific properties, such as enhanced conductivity or stability. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific cellular responses. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]morpholine
  • 3,5-dimethyl-1H-pyrazol-4-ylamine dihydrochloride
  • 1-[(1S,4S)-4-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-cyclopenten-1-yl]-3-isopropylurea

Uniqueness

What sets 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.

Properties

IUPAC Name

[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c1-13-7-14(2)26(24-13)17-8-18(21-12-20-17)28-11-15-3-5-25(6-4-15)19(27)16-9-22-23-10-16/h7-10,12,15H,3-6,11H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGSIJMKSWUQLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CNN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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